

Synergistic Combination Therapies Show Promise in Combating Dengue Virus

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SINGAPORE – November 13, 2025 – As the global threat of Dengue virus (DENV) continues to escalate, researchers are increasingly focusing on combination therapies to overcome the limitations of single-agent antiviral strategies. Recent studies have demonstrated that combining DENV inhibitors with different mechanisms of action can lead to synergistic effects, offering the potential for more potent and durable antiviral responses, as well as a higher barrier to the development of drug resistance. This guide provides a comparative overview of promising combination therapies, supported by experimental data, for researchers and drug development professionals.

Overcoming the Challenge of a Shifting Target

Dengue virus, with its four distinct serotypes, presents a complex challenge for antiviral drug development. The high mutation rate of the virus can quickly lead to resistance against direct-acting antivirals that target specific viral proteins. Furthermore, the phenomenon of antibody-dependent enhancement (ADE), where pre-existing antibodies to one serotype can exacerbate a subsequent infection with another, complicates therapeutic strategies. Combination therapy, a cornerstone of treatment for other viral infections like HIV and Hepatitis C, is emerging as a critical approach to address these challenges in the fight against dengue.

Quantitative Comparison of Combination Therapies







The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) indicates the concentration that is toxic to 50% of host cells. A higher selectivity index (SI = CC50/EC50) signifies a better safety profile.

Here, we compare the in vitro efficacy of several DENV inhibitor combinations from recent preclinical studies.



Drug Combinati on	Mechanis m of Action	Cell Line	EC50 (Drug A)	EC50 (Drug B)	Combinati on Index (CI)	Key Findings
Ribavirin + INX-08189	Guanosine Biosynthesi s Inhibitor + Nucleoside Analog (Guanosin e)	Huh-7 (DENV-2 Replicon)	8.29 μΜ	14.48 nM	0.325	Strong synergistic inhibition of DENV replication. [1]
CM-10-18 + Ribavirin	Host α- glucosidas e Inhibitor + Guanosine Biosynthesi s Inhibitor	A549	Not specified	Not specified	Synergistic	Synergistic ally inhibited DENV infection in vitro and showed enhanced antiviral activity in vivo.
Interferon- α + Ribavirin	Immunomo dulator + Guanosine Biosynthesi s Inhibitor	Huh-7	58.34 IU/mL	10.02 mg/L	Additive	Additive viral suppressio n; enhancem ent of antiviral activity at clinically achievable concentrati ons.[2]



UV-4B + Interferon- α	Host α- glucosidas e Inhibitor + Immunomo dulator	HUH-7	~25 μM	~100 IU/mL	Not specified	Enhanced viral titer reduction compared to monothera py.
Ivermectin + Atorvastati n	Host Nuclear Import Inhibitor + Host Lipid Metabolism Modulator	Huh7	Not specified	Not specified	Not specified	Combination reduced DENV infection in vitro and in vivo.

Experimental Protocols DENV-2 Luciferase Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds against DENV replication in a cell-based system, without the need for infectious virus production.

Materials:

- Huh-7 cells stably expressing a DENV-2 (New Guinea C strain) replicon containing a Renilla luciferase reporter gene.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), nonessential amino acids, and antibiotics.
- Test compounds (DENV inhibitors).
- Luciferase substrate (e.g., ViviRen).
- Luminometer.

Procedure:



- Cell Seeding: Seed the DENV-2 replicon-harboring Huh-7 cells in 96-well plates.
- Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compounds, both individually and in combination. A checkerboard format with varying concentrations of each drug is used for combination studies.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
- Luciferase Assay: Following incubation, add the luciferase substrate to the cells according to the manufacturer's protocol.
- Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the level of replicon RNA replication.
- Data Analysis: Calculate the EC50 values by nonlinear regression analysis of the doseresponse curves.

Synergy Analysis

The interaction between two drugs can be quantitatively assessed using the Chou-Talalay method, which calculates the Combination Index (CI).

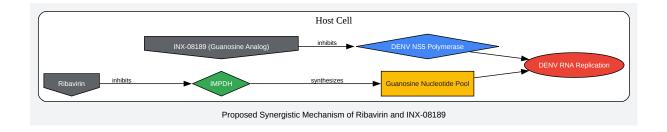
Procedure:

- Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at fixed ratios.
- Median-Effect Analysis: Use software like CompuSyn or Chalice to perform median-effect analysis based on the dose-response data.
- Combination Index Calculation: The software calculates the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition). A CI value less than 1 indicates synergy.
- Isobologram Analysis: Visualize the synergistic, additive, or antagonistic effects by generating an isobologram. Data points falling below the line of additivity indicate synergy.

Visualizing Mechanisms and Workflows



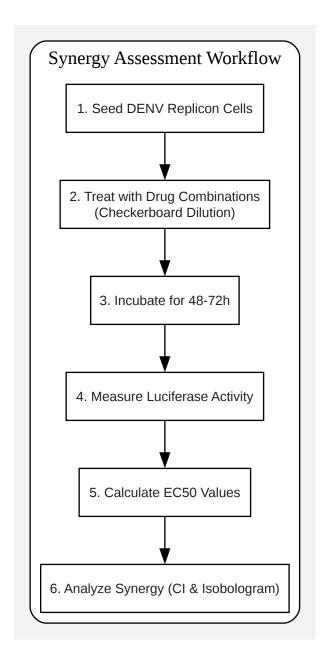
To better understand the complex interactions in combination therapy, diagrams illustrating the proposed mechanisms of action and experimental workflows are essential.



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Caption: Synergistic action of Ribavirin and INX-08189 on DENV replication.





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Caption: Experimental workflow for determining synergistic effects of DENV inhibitors.

Future Directions

The promising results from these preclinical studies underscore the potential of combination therapies for dengue. Future research should focus on:

• Exploring Novel Combinations: Investigating combinations of direct-acting antivirals targeting different viral proteins (e.g., NS3 protease and NS5 polymerase) and combinations of direct-



acting and host-targeting antivirals.

- In Vivo Validation: Advancing the most promising synergistic combinations into well-designed animal models to assess their efficacy and safety in a physiological context.
- Understanding Resistance: Characterizing the genetic barrier to resistance for synergistic drug combinations.
- Clinical Trials: Ultimately, translating the most effective and safe combination therapies into human clinical trials.

The development of a safe and effective antiviral therapy for dengue is a global health priority. The synergistic approach of combination therapy offers a rational and promising path towards achieving this goal.

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